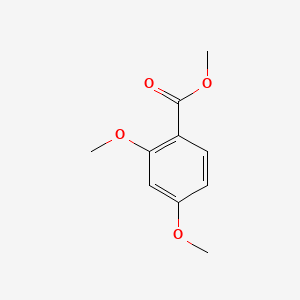
Methyl 2,4-dimethoxybenzoate
Vue d'ensemble
Description
Methyl 2,4-dimethoxybenzoate is a chemical compound that is part of a broader class of substances known for their various applications in pharmaceuticals, food preservation, and organic synthesis. While the provided papers do not directly discuss methyl 2,4-dimethoxybenzoate, they do provide insights into related compounds that can help infer the properties and synthesis of the target molecule.
Synthesis Analysis
The synthesis of related methyl esters and dimethoxybenzoic acids can be complex, involving multiple steps and conditions that need to be optimized. For instance, the synthesis of methyl 2-substituted-4-benzoxazolecarboxylates involves the use of acid chlorides or ortho acetals with an acid catalyst, although some compounds showed decomposition during purification . Similarly, the synthesis of 2,4-dimethoxybenezoyl chloride from 2,4-dihydroxybenzoic acid requires methylation followed by chlorination, with specific conditions to achieve a total yield of 74.1% . These methods could potentially be adapted for the synthesis of methyl 2,4-dimethoxybenzoate.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques, including single crystal X-ray diffraction and computational methods such as Hartree Fock (HF) and Density Functional Theory (DFT) . For example, the crystal structure of 2,6-dimethoxybenzoic acid revealed a non-planar independent molecule with a twisted carboxy group due to steric hindrance from methoxy substituents . These analyses are crucial for understanding the molecular geometry and electronic properties of the compounds, which can be related to methyl 2,4-dimethoxybenzoate.
Chemical Reactions Analysis
The chemical reactivity of dimethoxybenzoic acid derivatives can be quite varied. For instance, methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate was synthesized through a multi-step process involving condensation and hydrogenation reactions . Another example is the Diels-Alder reaction used to synthesize methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate, which demonstrates the potential for cycloaddition reactions in creating complex molecular architectures . These reactions provide insights into the types of chemical transformations that methyl 2,4-dimethoxybenzoate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethoxybenzoic acid derivatives can be inferred from their molecular structures and synthesis pathways. For example, the presence of methoxy groups can influence the solubility and reactivity of the compounds. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, can affect the melting points and stability of the crystals . Additionally, the electronic properties, such as the energies of the frontier orbitals, can provide information on the reactivity and potential pharmaceutical applications of these compounds .
Applications De Recherche Scientifique
Antifeedant for the Pine Weevil
- Application Summary : Methyl 2,4-dimethoxybenzoate has been identified as a highly effective antifeedant for the Pine Weevil, Hylobius abietis . This species is a serious pest of planted conifer seedlings in Europe .
- Results : Methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate have the highest antifeedant indices of all substances tested . They are considered the best candidates for practical applications to protect planted seedlings in the field .
Synthesis of 1,5-diaryl-1,3,5-pentanetriones
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-7-4-5-8(10(11)14-3)9(6-7)13-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIJFZWLGPEYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175839 | |
| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dimethoxybenzoate | |
CAS RN |
2150-41-6 | |
| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,4-dimethoxybenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


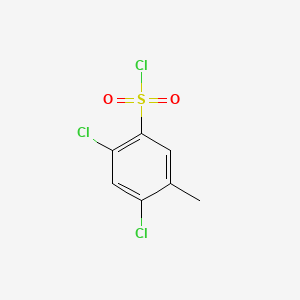

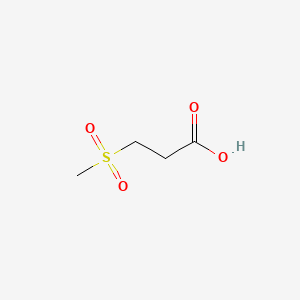


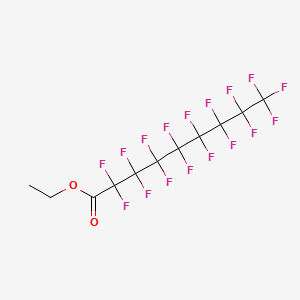

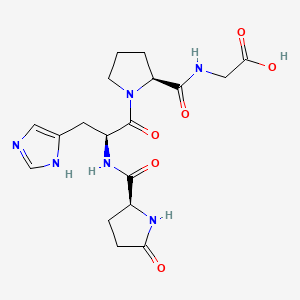


![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)


